molecular formula C8H5ClN2O3 B7963181 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid

2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B7963181
M. Wt: 212.59 g/mol
InChI Key: ADVIVDKAGSKIER-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction is carried out at room temperature, and the catalyst can be recycled up to six times without significant loss of activity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The exact industrial processes can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation . By binding to these targets, the compound can disrupt essential cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzoic acid
  • Benzoxazole derivatives
  • Indole derivatives

Uniqueness

Compared to other similar compounds, 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

IUPAC Name

2-amino-6-chloro-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIVDKAGSKIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(O2)N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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